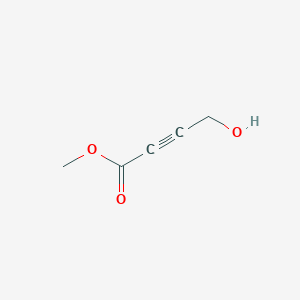

Methyl 4-hydroxybut-2-ynoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPLUFBJMSFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00315166 | |

| Record name | methyl 4-hydroxybut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31555-05-2 | |

| Record name | 2-Butynoic acid, 4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 292683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031555052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31555-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-hydroxybut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-hydroxybut-2-ynoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxybut-2-ynoate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex chemical entities. Its structure, incorporating both a hydroxyl group and an α,β-acetylenic ester, makes it a valuable building block, particularly in the construction of heterocyclic compounds and nucleoside analogues. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on methodologies relevant to pharmaceutical research and development.

Chemical and Physical Properties

This compound is a combustible liquid that should be handled with care as it can cause skin and eye irritation.[1] While some suppliers describe its physical form as a solid or semi-solid, it is often handled as a liquid that can be distilled at reduced pressure.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 31555-05-2 | [3] |

| Boiling Point | 66–69 °C at 0.2 mmHg | Organic Syntheses, Coll. Vol. 7, p.334 (1990) |

| Refractive Index (n²²D) | 1.4684 | Organic Syntheses, Coll. Vol. 7, p.334 (1990) |

| Melting Point | Not available | [3] |

| Physical State | Liquid | CymitQuimica |

| Solubility | Soluble in organic solvents such as methanol. | Inferred from synthesis protocols. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR ((CD₃)₂SO) | δ: 3.79 (s, 3, OCH₃), 4.31 (d, 2, CH₂, J = 6 Hz), 5.57 (t, 1, OH) | Organic Syntheses, Coll. Vol. 7, p.334 (1990) |

| Infrared (IR) (neat) | cm⁻¹: 3410 (OH), 2240 (-C≡C-), 1715 (ester C=O) | Organic Syntheses, Coll. Vol. 7, p.334 (1990) |

| ¹³C NMR | Data not readily available in the reviewed literature. | |

| Mass Spectrometry | Data not readily available in the reviewed literature. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. One of the most efficient and well-documented methods involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection. This method avoids the need for high-pressure autoclaves and simplifies the purification process.

Experimental Protocol: Grignard-based Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via a Grignard reaction.

Step 1: Protection of Propargyl Alcohol

-

To 268 g of warm (60°C) dihydropyran, add a few crystals of p-toluenesulfonic acid monohydrate.

-

With stirring, add 168 g of propargyl alcohol over 30 minutes, maintaining the temperature at 60-65°C with occasional cooling.

-

After the addition is complete, stir the mixture for an additional 1.5 hours.

-

Add 0.5 g of powdered sodium bicarbonate and stir for another hour.

-

Filter the mixture and distill under reduced pressure to obtain the tetrahydropyranyl derivative of propargyl alcohol.

Step 2: Grignard Reaction and Carbomethoxylation

-

In a dry, three-necked flask under a nitrogen atmosphere, place one mole of ethylmagnesium bromide in diethyl ether.

-

Add a solution of 140 g of the protected propargyl alcohol in 1 L of dry tetrahydrofuran over 30 minutes.

-

After the addition, add a solution of 94.5 g of methyl chloroformate in 250 mL of dry tetrahydrofuran over 30-45 minutes, maintaining the temperature below 25°C.

-

Stir the mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture into a stirred solution of 1 L of saturated ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in 1 L of anhydrous methanol.

-

Add 25 mL of Dowex 50-X4 cation resin (H+ form) and stir for 1.5 hours at 25°C.

-

Filter to remove the resin and concentrate the methanol solution.

-

Repeat the treatment with Dowex 50 and methanol.

-

After concentration, distill the residue under high vacuum (e.g., 0.2 mmHg) to yield pure this compound (boiling point 66–69°C).

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutically relevant molecules, particularly nitrogen-containing heterocycles. Its alkyne functionality makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions.

Synthesis of Nucleoside Analogues

A significant application of this compound is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. For instance, it has been employed as a starting material in the synthesis of 8-aza-3-deazaguanosine, a compound with potential biological activity. This synthesis involves a 1,3-dipolar cycloaddition reaction with an appropriate azide to form a triazole ring, which serves as a bioisostere for the purine ring system found in natural nucleosides.

Logical Flow for the Synthesis of a Triazole-based Nucleoside Analogue

Caption: General workflow for synthesizing nucleoside analogues.

Representative Experimental Protocol: 1,3-Dipolar Cycloaddition for Triazole Synthesis

General Procedure:

-

Dissolve this compound (1 equivalent) and the desired organic azide (1 equivalent) in a suitable solvent (e.g., a mixture of water and an alcohol like t-butanol, or THF).

-

If catalysis is required (e.g., for the Huisgen "click" reaction), add a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated.

-

The crude triazole product is then purified by column chromatography.

Further synthetic steps would involve the manipulation of the functional groups on the triazole and the hydroxyl group of the butynoate chain to achieve the final target molecule.

Safety and Handling

This compound is a combustible liquid and a potent vesicant that can cause painful burns upon skin contact. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Acetylenic compounds can be potentially explosive, and distillations should be carried out behind a safety shield.

Conclusion

This compound is a highly functionalized and reactive molecule with significant utility in organic synthesis. The availability of robust synthetic protocols and its demonstrated application as a precursor to complex heterocyclic systems, such as nucleoside analogues, underscore its importance for researchers in drug discovery and development. While further characterization, particularly ¹³C NMR and mass spectrometry data, would be beneficial, the existing body of knowledge provides a solid foundation for its use in the synthesis of novel compounds with therapeutic potential. The lack of evidence for its direct involvement in signaling pathways suggests its primary role is that of a versatile chemical building block rather than a direct modulator of biological processes.

References

Methyl 4-hydroxybut-2-ynoate: A Technical Overview for Scientific Professionals

Introduction

Methyl 4-hydroxybut-2-ynoate is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a hydroxyl group and a methyl ester conjugated to an alkyne, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Structure

This compound is identified by the CAS number 31555-05-2.[1][2] Its chemical structure consists of a four-carbon chain with a terminal hydroxyl group, a triple bond between the second and third carbons, and a methyl ester at the first carbon.

Structure:

The key identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 31555-05-2[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₆O₃[1] |

| Molecular Weight | 114.10 g/mol [1] |

| SMILES | COC(=O)C#CCO[1] |

| InChI Key | SYPLUFBJMSFMTN-UHFFFAOYSA-N[1][3] |

| Physical Form | Solid, semi-solid, or liquid[3] |

| Purity (typical) | ~95%[3] |

| Storage | Sealed in dry, 2-8°C[3] |

Spectroscopic Data

The structural features of this compound are confirmed by various spectroscopic techniques. The key spectral data are presented below.

| Spectroscopic Data | |

| ¹H NMR | [(CD₃)₂SO] δ: 3.79 (s, 3, OCH₃), 4.31 (d, 2, CH₂), 5.57 (t, 1, OH)[4] |

| Infrared (IR) | (neat) cm⁻¹: 3410 (OH), 2240 (-C≡C-), 1715 (ester)[4] |

Synthesis of this compound

A well-established and efficient method for the preparation of this compound is documented in Organic Syntheses.[4] This procedure involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.

Experimental Protocol

Part A: Tetrahydropyranyl derivative of propargyl alcohol

-

To 268 g of warm (60°C) dihydropyran, add approximately 10 mg of p-toluenesulfonic acid monohydrate.

-

With stirring, add 168 g of propargyl alcohol over 30 minutes, maintaining the temperature at 60-65°C with occasional cooling.

-

After the addition is complete, continue stirring for 1.5 hours.

-

Add 0.5 g of powdered sodium bicarbonate and stir for another hour.

-

Filter the mixture and distill under reduced pressure to yield the tetrahydropyranyl-protected propargyl alcohol.

Part B: Methyl 4-hydroxy-2-butynoate

-

Prepare the Grignard reagent by adding a solution of 140 g of the tetrahydropyranyl derivative of propargyl alcohol in 1 L of dry tetrahydrofuran to one mole of ethylmagnesium bromide in diethyl ether over 30 minutes. Stir for an additional 1.5 hours.[4]

-

In a separate flask, cool a solution of 104 g of methyl chloroformate in 250 mL of tetrahydrofuran to -20°C.[4]

-

Add the prepared Grignard reagent to the methyl chloroformate solution, maintaining the temperature below 0°C.

-

After the addition, allow the mixture to warm to room temperature and stir for at least one hour.

-

The reaction is quenched, and the tetrahydropyranyl protecting group is removed by treating the residue with anhydrous methanol and Dowex 50 acidic resin.[4]

-

The final product is purified by distillation to yield Methyl 4-hydroxy-2-butynoate.[4]

Below is a graphical representation of the synthesis workflow.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It has been utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions.[4] A notable application is in the synthesis of 8-aza-3-deazaguanosine, a nucleoside analog with potential therapeutic properties.[4] The transformation of natural product-like scaffolds is a key strategy in expanding chemical diversity for drug discovery, and small, functionalized molecules like this compound serve as ideal starting points for building such libraries.

Safety and Handling

This compound is associated with several hazard classifications. It is a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

GHS Hazard Statements:

-

H227: Combustible liquid[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. All operations involving this chemical should be conducted with caution, and it should be stored according to the recommended conditions.

References

"Methyl 4-hydroxybut-2-ynoate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for Methyl 4-hydroxybut-2-ynoate, a chemical compound of interest in various research and development applications. The data herein is compiled from verified chemical databases to ensure accuracy and reliability for professional use.

Chemical Identity and Properties

This compound is an organic compound classified as an ester and an alcohol. Its structure consists of a four-carbon chain containing a carbon-carbon triple bond (an alkyne), a terminal hydroxyl group, and a methyl ester group.

| Property | Value | Source |

| Molecular Formula | C5H6O3 | [1][2] |

| Molecular Weight | 114.10 g/mol | [1] |

| Alternate Molecular Weight | 114.1 g/mol | |

| Alternate Molecular Weight | 114.0993 | [2] |

| CAS Number | 31555-05-2 | [2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid, semi-solid, or liquid | [2] |

Note on Methodologies and Visualizations:

Detailed experimental protocols for the synthesis or analysis of this compound are not provided in this document. Researchers should consult peer-reviewed scientific literature for specific experimental procedures.

As a language model, I am unable to generate diagrams, including those using the DOT language for Graphviz. For visualization of chemical structures, signaling pathways, or experimental workflows, specialized chemical drawing software or diagramming tools are recommended.

References

Spectroscopic and Synthetic Profile of Methyl 4-hydroxybut-2-ynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of Methyl 4-hydroxybut-2-ynoate (C₅H₆O₃, Molar Mass: 114.10 g/mol ).[1] This document is intended to serve as a comprehensive resource, consolidating available data to support research and development activities involving this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It should be noted that while proton NMR and infrared spectroscopy data are available, experimental carbon-13 NMR and mass spectrometry data are not readily found in publicly accessible databases.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz | Reference |

| 3.79 | singlet | 3 | OCH₃ | [2] | |

| 4.31 | doublet | 2 | CH₂ | 6 | [2] |

| 5.57 | triplet | 1 | OH | [2] | |

| Solvent: (CD₃)₂SO |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3410 | O-H (alcohol) |

| 2240 | -C≡C- (alkyne) |

| 1715 | C=O (ester) |

| Sample Preparation: Neat[2] |

¹³C NMR Spectroscopy

Mass Spectrometry

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A documented synthesis of this compound involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.[2]

Materials:

-

Ethylmagnesium bromide in diethyl ether

-

Tetrahydropyranyl derivative of propargyl alcohol

-

Dry tetrahydrofuran (THF)

-

Methyl chloroformate

-

Anhydrous methanol

-

Dowex 50 ion-exchange resin

Procedure:

-

To a solution of ethylmagnesium bromide in diethyl ether, a solution of the tetrahydropyranyl derivative of propargyl alcohol in dry THF is added.[2]

-

The resulting Grignard reagent is then treated with methyl chloroformate.

-

The protecting group is removed by treatment with Dowex 50 resin in anhydrous methanol.[2]

-

The solvent is removed under reduced pressure.

-

The final product, this compound, is purified by distillation.[2]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., (CD₃)₂SO or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Physical and chemical properties of "Methyl 4-hydroxybut-2-ynoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybut-2-ynoate is a bifunctional molecule containing both a hydroxyl group and a methyl ester of an acetylenic acid. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules, including heterocyclic compounds and natural product analogs. Its reactivity is centered around the electrophilic nature of the alkyne and the nucleophilicity of the hydroxyl group, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and available spectral data.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 31555-05-2 | [1] |

| Molecular Formula | C₅H₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| Physical Form | Liquid or solid/semi-solid | [2] |

| Boiling Point | 66–69 °C at 0.2 mmHg | [3] |

| Melting Point | Not available | [4] |

| Density | Not available | [4] |

| Refractive Index | n²²D 1.4684 | [3] |

| Solubility | Soluble in methanol | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Table 2: Spectral Data of this compound

| Spectrum Type | Data | Source |

| ¹H NMR | [(CD₃)₂SO] δ: 5.57 (t, 1H, OH), 4.31 (d, 2H, CH₂, J = 6 Hz), 3.79 (s, 3H, OCH₃) | [3] |

| ¹³C NMR | Data not available | |

| Infrared (IR) | (neat) cm⁻¹: 3410 (O-H), 2240 (C≡C), 1715 (C=O, ester) | [3] |

| Mass Spectrometry | Data not available |

Experimental Protocols

Synthesis of this compound

A reliable and detailed method for the synthesis of this compound is provided in Organic Syntheses.[3] The procedure involves the reaction of the Grignard reagent of propargyl alcohol (protected as a tetrahydropyranyl ether) with methyl chloroformate, followed by deprotection of the hydroxyl group.

Materials:

-

Tetrahydropyranyl derivative of propargyl alcohol

-

Ethylmagnesium bromide in diethyl ether

-

Dry tetrahydrofuran (THF)

-

Methyl chloroformate

-

Anhydrous methanol

-

Dowex 50W-X8 cation-exchange resin

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

2-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel with nitrogen inlet

-

Efficient condenser with a drying tube

-

Claisen head for distillation

Procedure:

-

Grignard Reagent Formation: A solution of the tetrahydropyranyl derivative of propargyl alcohol in dry THF is added to a stirred solution of ethylmagnesium bromide in diethyl ether under a nitrogen atmosphere.

-

Carbomethoxylation: The resulting solution is cooled, and methyl chloroformate is added dropwise while maintaining the temperature below 10°C.

-

Quenching: The reaction mixture is poured into a saturated aqueous ammonium chloride solution.

-

Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Deprotection: The crude product is dissolved in anhydrous methanol, and Dowex 50W-X8 resin is added. The mixture is stirred at room temperature.

-

Purification: The resin is filtered off, and the filtrate is concentrated. The residue is distilled under reduced pressure (0.2 mmHg) to yield pure this compound as a colorless liquid.[3]

Below is a workflow diagram illustrating the synthesis process.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups: the hydroxyl group, the carbon-carbon triple bond, and the methyl ester.

-

Hydroxyl Group: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be protected or converted to a leaving group for subsequent nucleophilic substitution reactions.

-

Alkyne: The electron-deficient triple bond is susceptible to nucleophilic attack, such as Michael additions. It can also participate in various cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions.

-

Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles in transesterification or amidation reactions.

This versatile reactivity profile makes this compound a useful precursor for the synthesis of a variety of organic molecules. For instance, it can be used in the synthesis of γ-lactones, furans, and other heterocyclic systems through intramolecular cyclization reactions.

Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activity or its involvement in signaling pathways. Further research is required to explore the potential pharmacological properties of this compound.

Safety Information

This compound is a combustible liquid and is reported to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This guide has summarized its key physical and chemical properties, provided a detailed experimental protocol for its preparation, and outlined its chemical reactivity. While some physical data remains to be determined, the available information provides a solid foundation for its use in research and development. The lack of data on its biological activity presents an opportunity for future investigation into the potential pharmacological applications of this and related compounds.

References

An In-depth Technical Guide to the Reactivity of the Alkyne Group in Methyl 4-hydroxybut-2-ynoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxybut-2-ynoate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure features a terminal primary alcohol and, critically, an alkyne group activated by a conjugated methyl ester. This electron-withdrawing ester group polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic and highly susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this activated alkyne, focusing on its participation in nucleophilic conjugate additions, cycloaddition reactions, and superelectrophilic activation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate its application in research and development, particularly within the pharmaceutical industry.

Introduction: Structural Features and Electronic Profile

This compound (C₅H₆O₃, CAS No. 31555-05-2) is a potent vesicant that requires careful handling.[1][2] The molecule's synthetic utility is derived from the orthogonal reactivity of its two functional groups: a primary hydroxyl group and an α,β-acetylenic ester moiety. The core of its reactivity lies in the electronic nature of the alkyne. The methyl ester group acts as a strong electron-withdrawing group (EWG), which significantly lowers the electron density of the alkyne. This "activation" makes the alkyne an excellent Michael acceptor, predisposing it to attack by a wide range of nucleophiles at the β-carbon.[3][4][5] This reactivity is foundational to its use in constructing more complex molecular architectures.

Synthesis of this compound

A reliable and efficient method for the preparation of this compound has been well-documented in Organic Syntheses.[1] The procedure involves a two-step process starting from propargyl alcohol, which is first protected to avoid side reactions. The terminal alkyne is then carboxylated, followed by deprotection to yield the final product.

Core Reactivity of the Activated Alkyne

The electron-deficient nature of the alkyne in this compound is the primary driver of its chemical behavior. The principal reaction pathways include nucleophilic additions, cycloadditions, and unique transformations under strongly acidic conditions.

Nucleophilic Conjugate Addition (Michael Addition)

The most prominent reaction of activated alkynes is the 1,4-conjugate addition, often referred to as the Michael addition.[3][6] Softer nucleophiles preferentially attack the electrophilic β-carbon of the alkyne, leading to the formation of a carbon-nucleophile bond and a vinyl carbanion intermediate, which is subsequently protonated.[4]

This reaction is highly versatile and accommodates a range of nucleophiles, including thiols, amines, and certain carbon nucleophiles. The presence of the γ-hydroxy group can also influence the stereochemical outcome of these additions through chelation control, particularly with organometallic reagents.[7]

Table 1: Representative Nucleophilic Additions to Activated Alkynes

| Nucleophile | Catalyst/Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Thiols (R-SH) | Base (e.g., Et₃N) or catalyst-free | β-Thioenol ether | High to quantitative | [3][6] |

| Amines (R₂-NH) | Catalyst-free or Lewis acid | Enamine | Variable, often high | [3][6] |

| Arylboronic Acids | Rhodium-catalyst (e.g., with Tangphos) | β-Aryl-α,β-unsaturated ester | Good to excellent | [8] |

| Organocuprates | Cu(I) salts, -78 °C to RT | β-Substituted alkene | High, often with high diastereoselectivity | [9] |

| Arenes | Triflic Acid (TfOH) or HUSY Zeolite | Aryl-substituted furan-2-one or propargylation product | Substrate dependent |[10] |

Note: Yields are generalized from reactions with similar activated alkynes. Specific data for this compound may vary.

Cycloaddition Reactions

As an electron-deficient alkyne, this compound is an excellent dipolarophile and dienophile in cycloaddition reactions, providing a direct route to five- and six-membered heterocyclic and carbocyclic systems.

-

[3+2] Cycloadditions: This molecule readily participates in 1,3-dipolar cycloadditions. A notable application is its reaction with a 1,3-dipole to synthesize 8-aza-3-deazaguanosine, demonstrating its utility in constructing complex nucleoside analogues.[1]

-

[4+2] Cycloadditions (Diels-Alder): While less common for alkynes than alkenes, it can react as a dienophile with electron-rich dienes to form substituted 1,4-cyclohexadiene derivatives, which can be subsequently aromatized.

Superelectrophilic Activation

In the presence of a superacid such as triflic acid (TfOH) or a solid acid catalyst like HUSY zeolite, the hydroxyl group of this compound can be protonated and eliminated.[10] This generates a highly reactive dicationic intermediate. This superelectrophile can then be trapped by arene nucleophiles, leading to either propargylation of the arene or subsequent intramolecular cyclization to form aryl-substituted furan-2-ones.[10] This pathway highlights the dual role of the hydroxyl and alkyne functionalities under strongly acidic conditions.

Applications in Drug Development and Synthesis

The reactivity profile of this compound makes it a powerful intermediate for synthesizing complex molecules. Its ability to introduce a functionalized four-carbon chain via conjugate addition or to form heterocyclic cores through cycloaddition is particularly valuable in medicinal chemistry. The synthesis of nucleoside analogues is a prime example of its application in developing potential therapeutic agents.[1] Furthermore, the products of its reactions, such as substituted α,β-unsaturated esters and heterocycles, are common motifs in bioactive natural products and pharmaceuticals.

Experimental Protocols

Synthesis of Methyl 4-hydroxy-2-butynoate[1]

(Adapted from Organic Syntheses, Coll. Vol. 7, p.325; Vol. 60, p.81)

Caution: Methyl 4-hydroxy-2-butynoate is a potent vesicant and acetylenic compounds can be explosive. All operations must be conducted in an efficient fume hood with appropriate personal protective equipment, including gloves and safety shields.

-

Part A: Tetrahydropyranyl derivative of propargyl alcohol.

-

To 268 g (3.2 mol) of warm (60°C) dihydropyran in a 1-L three-necked flask, add two crystals (approx. 10 mg) of p-toluenesulfonic acid monohydrate.

-

With stirring, add 168 g (3.0 mol) of propargyl alcohol dropwise over 30 minutes, maintaining the temperature at 60–65°C with occasional cooling.

-

After addition is complete, stir the mixture for 1.5 hours.

-

Add 0.5 g of powdered sodium bicarbonate and stir for another hour.

-

Filter the mixture and distill under reduced pressure. The product, tetrahydro-2-(2-propynyloxy)-2H-pyran, is collected at 47–50°C (3.5–5 mm). Yield: 330–355 g (78–92%).

-

-

Part B: Methyl 4-hydroxy-2-butynoate.

-

Prepare a solution of the THP-protected propargyl alcohol (140 g, 1.0 mol) in 1 L of dry tetrahydrofuran (THF).

-

In a separate 2-L three-necked flask, place 1.0 mol of ethylmagnesium bromide in diethyl ether.

-

Add the THF solution of the protected alcohol to the Grignard reagent over 30 minutes. The mixture will reflux. After addition, heat the reaction at reflux for 1 hour, then cool to 5°C.

-

Slowly add a solution of methyl chloroformate (94.5 g, 1.0 mol) in 250 mL of dry THF, keeping the temperature below 15°C.

-

After addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture to 0°C and slowly add 500 mL of saturated aqueous ammonium chloride. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 250 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Dissolve the resulting residue in 1 L of methanol and add 100 g of a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8). Stir the mixture at room temperature for 3 hours.

-

Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure and distill the residue to afford Methyl 4-hydroxy-2-butynoate. Yield: 70–76 g (61–67%).

-

Representative Protocol: Aza-Michael Addition

(Generalized procedure based on principles of conjugate addition to activated alkynes[3][6])

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) at room temperature.

-

Add the amine nucleophile (1.0–1.2 eq) to the solution. The reaction is often spontaneous and exothermic. For less reactive amines, a Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) may be added.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure enamine product. The stereochemical outcome (E/Z) will depend on the nucleophile and reaction conditions.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of its methyl ester group activates the alkyne moiety, making it a prime substrate for a host of transformations, most notably nucleophilic conjugate additions and cycloadditions. Its bifunctional nature allows for complex molecular construction and provides a rapid entry point to diverse chemical scaffolds, securing its role as a key building block for professionals in chemical research and drug development. Proper handling is essential due to its vesicant properties.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C5H6O3 | CID 325086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-hydroxy-alpha,beta-alkenenitriles: chelation-controlled conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of Methyl 4-hydroxybut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-hydroxybut-2-ynoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from chemical supplier recommendations, established principles of organic chemistry concerning α,β-acetylenic esters, and standardized methodologies for stability testing. The document outlines known physical and chemical properties, recommended storage protocols, and potential degradation pathways. Furthermore, it provides detailed, adaptable experimental protocols for researchers to conduct their own stability assessments, including hydrolysis, thermal, and photostability studies. This guide also includes a detailed synthesis protocol for this compound.

Chemical and Physical Properties

This compound is a reactive α,β-acetylenic ester. Its structure, containing a hydroxyl group, an ester, and a carbon-carbon triple bond, dictates its chemical behavior and stability.

| Property | Value | Source |

| CAS Number | 31555-05-2 | [1][2][3] |

| Molecular Formula | C₅H₆O₃ | [1][2] |

| Molecular Weight | 114.10 g/mol | [1] |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Storage Temperature | 2-8°C | [3] |

Recommended Storage and Handling

To ensure the integrity of this compound, proper storage and handling are crucial.

Storage Conditions:

-

Temperature: The compound should be stored in a refrigerator at 2-8°C [3].

-

Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

-

Container: Use a tightly sealed, airtight container to prevent moisture ingress.

-

Environment: Store in a dry, well-ventilated area away from incompatible materials.

Handling Precautions:

-

This compound is classified as a skin, eye, and respiratory irritant[1].

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Stability Profile and Potential Degradation Pathways

3.1. Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This reversible reaction yields 4-hydroxybut-2-ynoic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the methoxide ion results in the formation of the carboxylate salt of 4-hydroxybut-2-ynoic acid and methanol. This reaction is generally irreversible.

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster at higher temperatures and at pH values away from neutral.

Logical Relationship: Ester Hydrolysis

Caption: General pathway for the hydrolysis of this compound.

3.2. Thermal Stability

Elevated temperatures can lead to the degradation of this compound. While specific decomposition temperatures are not documented, thermal analysis of other organic esters suggests that decomposition can occur, potentially leading to decarboxylation or other rearrangement reactions.

3.3. Photostability

The presence of the conjugated system (alkyne and ester) suggests a potential for photosensitivity. Exposure to UV or visible light could lead to polymerization, isomerization, or other photochemical reactions. Photostability testing is recommended to assess the impact of light on the compound's integrity.

3.4. Reactivity of the Alkyne Moiety

The electron-withdrawing nature of the adjacent ester group activates the carbon-carbon triple bond, making it susceptible to nucleophilic attack. This is a key consideration for the compound's stability in the presence of nucleophiles.

Experimental Protocols

The following are detailed, adaptable protocols for assessing the stability of this compound.

4.1. Synthesis of this compound

This procedure is adapted from a published method and provides a means to synthesize the target compound[4].

Materials:

-

Ethylmagnesium bromide in diethyl ether

-

Tetrahydropyranyl derivative of propargyl alcohol

-

Tetrahydrofuran (THF), dry

-

Methyl chloroformate

-

Dowex 50 resin

-

Anhydrous methanol

-

Apparatus: Three-necked round-bottom flasks, mechanical stirrer, dropping funnel, condenser, dry ice-acetone bath.

Procedure:

-

Prepare the acetylenic Grignard reagent by reacting ethylmagnesium bromide with the tetrahydropyranyl derivative of propargyl alcohol in THF.

-

In a separate flask, cool a solution of methyl chloroformate in THF to -20°C.

-

Add the prepared Grignard reagent to the methyl chloroformate solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure.

-

To the residue, add anhydrous methanol and Dowex 50 resin and stir to remove the tetrahydropyranyl protecting group.

-

Filter the resin and concentrate the filtrate.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

4.2. Hydrolysis Kinetics Study

This protocol is designed to determine the rate of hydrolysis under acidic and basic conditions[5][6].

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of known concentrations (e.g., 0.1 M, 0.5 M)

-

Sodium hydroxide (NaOH) solutions of known concentrations (e.g., 0.1 M, 0.5 M)

-

Buffer solutions of various pH values

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Thermostated water bath

Procedure:

-

Prepare solutions of this compound of a known concentration in the desired acidic, basic, or buffered media.

-

Place the reaction vessels in a thermostated water bath set to the desired temperature.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by neutralizing the aliquot (for acid/base hydrolysis) or by diluting it in the mobile phase.

-

Analyze the quenched aliquots by HPLC to determine the concentration of the remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).

4.3. Thermal Stability Assessment

This protocol uses thermogravimetric analysis (TGA) to evaluate the thermal stability of the compound[7][8].

Materials:

-

This compound

-

Thermogravimetric analyzer (TGA)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample under a controlled flow of an inert gas at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition.

4.4. Photostability Testing

This protocol is based on ICH Q1B guidelines for photostability testing[9][10][11].

Materials:

-

This compound

-

Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation.

-

Chemically inert, transparent containers.

-

Dark control containers (e.g., wrapped in aluminum foil).

-

HPLC system for analysis.

Procedure:

-

Place samples of this compound in transparent containers.

-

Prepare dark control samples by placing the compound in containers protected from light.

-

Expose the samples and dark controls in the photostability chamber to a specified integrated light dose (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter of near UV).

-

At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

-

Compare the chromatograms to assess for the appearance of degradation products and a decrease in the concentration of the parent compound in the exposed sample relative to the dark control.

Experimental Workflow: Stability Testing

Caption: General workflow for conducting stability studies.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound. However, acetylenic compounds, in general, are known to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties[12]. The high reactivity of the α,β-acetylenic ester moiety suggests that it could potentially interact with biological nucleophiles, such as cysteine residues in proteins, which could be a basis for biological activity. Further screening and research are required to elucidate any specific biological functions of this compound.

Conclusion

This compound is a reactive compound that requires careful storage and handling. The primary stability concerns are hydrolysis of the ester functionality and reactions involving the activated alkyne. While specific quantitative stability data is lacking, the provided experimental protocols offer a framework for researchers to conduct comprehensive stability assessments. The synthesis protocol allows for the in-house preparation of the compound for research purposes. Further investigation is needed to determine the specific degradation products and to explore any potential biological activities of this molecule.

References

- 1. This compound | C5H6O3 | CID 325086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 31555-05-2 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nitt.edu [nitt.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures [mdpi.com]

- 9. q1scientific.com [q1scientific.com]

- 10. database.ich.org [database.ich.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Bioactive acetylenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding Research: A Technical Guide to Handling Methyl 4-hydroxybut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for Methyl 4-hydroxybut-2-ynoate. Designed for laboratory personnel, this document compiles critical data and outlines best practices to ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Physical Hazards: Combustible liquid (Category 4).[1]

-

Health Hazards:

Signal Word: Warning[1]

Hazard Statements:

-

H227: Combustible liquid.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physicochemical and Toxicological Data

Quantitative data is crucial for a comprehensive risk assessment. The following tables summarize the known physical, chemical, and limited toxicological properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | PubChem |

| Molecular Weight | 114.10 g/mol | [1] |

| Boiling Point | 219.9 °C at 760 mmHg | [2] |

| Density | 1.196 g/cm³ | [2][3] |

| Flash Point | 95.7 °C | [2] |

| Physical Form | Liquid | CymitQuimica |

| Storage Temperature | 2-8°C, Sealed in dry | Sigma-Aldrich |

Table 2: Toxicological Profile

| Endpoint | Data | Notes |

| Acute Oral Toxicity (LD50) | Data not available | |

| Acute Dermal Toxicity (LD50) | Data not available | |

| Acute Inhalation Toxicity (LC50) | Data not available | |

| Skin Sensitization | Data not available | |

| Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available |

Note: The absence of specific toxicological data underscores the need for stringent adherence to precautionary measures.

Experimental Protocols and Safe Handling Procedures

Given the identified hazards, a multi-faceted approach to safety is mandatory. The following protocols are based on general best practices for handling combustible, irritant, and acetylenic compounds.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: Due to its combustible nature, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the handling area.

-

Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are imperative in case of accidental contact.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense for laboratory personnel.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |

| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosolization or if engineering controls are insufficient. | Prevents respiratory tract irritation. |

General Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert institutional safety personnel.

-

Prevent entry to the affected area.

-

-

Personnel Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Storage and Disposal

Proper storage and disposal are essential to long-term laboratory safety.

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.

-

Store at the recommended temperature of 2-8°C.

-

-

Disposal:

-

Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the hazards of this compound and the required safety precautions.

Caption: Relationship between hazards and necessary precautions.

This technical guide is intended to provide a comprehensive overview of the safety precautions for handling this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to all relevant safety data sheets before working with this chemical. Always consult your institution's environmental health and safety department for specific guidance and protocols.

References

Unveiling the Hazard Profile of Methyl 4-hydroxybut-2-ynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-hydroxybut-2-ynoate is a reactive acetylenic compound with multiple documented hazards. This guide provides a comprehensive overview of its potential risks, handling precautions, and recommended experimental protocols for its assessment. The compound is classified as a combustible liquid, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Furthermore, its nature as an acetylenic compound suggests a potential for explosive instability under certain conditions, and it is described as a potent vesicant, capable of causing painful burns upon skin contact.[2] This guide is intended to equip researchers with the necessary information to handle this compound safely and to design further toxicological evaluations.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H6O3 | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| CAS Number | 31555-05-2 | [1] |

| Appearance | Solid, semi-solid, or liquid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, sealed in dry conditions | Sigma-Aldrich |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

| Hazard Class | GHS Code | Description |

| Flammable Liquids | H227 | Combustible liquid[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |

Signal Word: Warning

Pictograms:

-

Flame

-

Exclamation Mark

Toxicological Profile

While specific quantitative toxicological data such as LD50 and LC50 values for this compound are not available, the existing classifications and qualitative descriptions indicate a significant potential for localized toxic effects upon contact.

Acute Toxicity

-

Dermal: The compound is a potent vesicant, causing painful burns on contact with the skin.[2] It is classified as a skin irritant.[1] Symptoms of exposure can include skin sensitivity reactions, contact dermatitis, urticaria, and angioedema.[3]

-

Ocular: It is classified as causing serious eye irritation.[1]

-

Inhalation: May cause respiratory irritation.[1]

Reactivity and Stability

-

General Reactivity: As an acetylenic compound, this compound is potentially explosive.[2] Reactions should be carried out with appropriate safety measures, such as behind a safety shield.[2]

-

Thermal Decomposition: The thermal decomposition of esters can lead to the formation of carboxylic acids and other smaller molecules. While specific data for this compound is unavailable, heating may lead to the release of irritant or toxic fumes.

-

Incompatibilities: Information on specific incompatibilities is not detailed in the available literature. However, contact with strong oxidizing agents, strong acids, and strong bases should be avoided.

Hypothetical Metabolic Pathway

There are no specific studies on the metabolism of this compound. However, a plausible metabolic pathway would involve the hydrolysis of the ester bond by esterases, which are ubiquitous in the body. This would yield methanol and 4-hydroxybut-2-ynoic acid. The subsequent metabolism of 4-hydroxybut-2-ynoic acid is unknown but may proceed through pathways involved in fatty acid metabolism. The metabolism of methanol to formaldehyde and formic acid is a known toxic pathway.

References

Methodological & Application

The Versatility of Methyl 4-hydroxybut-2-ynoate in 1,3-Dipolar Cycloaddition Reactions: A Gateway to Novel Heterocycles

For researchers, scientists, and drug development professionals, Methyl 4-hydroxybut-2-ynoate emerges as a highly valuable and versatile building block in the synthesis of complex heterocyclic scaffolds. Its bifunctional nature, possessing both a reactive alkyne and a hydroxyl group, allows for its participation in 1,3-dipolar cycloaddition reactions to construct a diverse array of five-membered heterocycles, which are pivotal structures in numerous biologically active compounds.

The 1,3-dipolar cycloaddition, a powerful tool in organic synthesis, involves the reaction of a 1,3-dipole with a dipolarophile, such as the triple bond in this compound, to form a five-membered ring system. This reaction class is celebrated for its high degree of stereospecificity and regioselectivity, offering a streamlined approach to complex molecular architectures. The hydroxyl group present in this compound provides a convenient handle for further functionalization, enhancing the molecular diversity of the resulting heterocyclic products.

This application note explores the utility of this compound in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, including azides, nitrile oxides, diazomethane, and nitrones, to yield functionalized triazoles, isoxazoles, pyrazoles, and isoxazolines, respectively. Detailed experimental protocols and quantitative data are provided to facilitate the application of these methodologies in a research and development setting.

Application in the Synthesis of Functionalized Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are highly efficient methods for the synthesis of 1,2,3-triazoles. When this compound is employed as the alkyne component, it leads to the formation of 4-(hydroxymethyl)-1,2,3-triazoles, which are valuable intermediates in medicinal chemistry.

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes the synthesis of 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole.

Materials:

-

This compound

-

Benzyl azide

-

[Cp*RuCl(cod)] (catalyst)

-

Toluene, anhydrous

Procedure:

-

To a solution of this compound (1.0 equiv.) in anhydrous toluene (0.1 M), add benzyl azide (1.0 equiv.).

-

Add [Cp*RuCl(cod)] (5 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole.

| Entry | Alkyne | Azide | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | This compound | Benzyl azide | 5 | 24 | 95 |

| 2 | Propargyl alcohol | Phenyl azide | 5 | 48 | 88 |

| 3 | 1-Phenylpropargyl alcohol | Benzyl azide | 10 | 1 | 92 |

Table 1: Synthesis of 1,2,3-Triazoles via RuAAC.

Application in the Synthesis of Functionalized Isoxazoles

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classical and reliable method for the synthesis of isoxazoles. The reaction of this compound with in situ generated nitrile oxides provides a direct route to 3-substituted-5-(hydroxymethyl)isoxazoles.

Experimental Protocol: One-Pot Synthesis of 3-Phenyl-5-(hydroxymethyl)isoxazole

This protocol outlines the synthesis of 3-phenyl-5-(hydroxymethyl)isoxazole from benzaldoxime.

Materials:

-

This compound

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve benzaldoxime (1.1 equiv.) in anhydrous DCM (0.2 M).

-

Add N-chlorosuccinimide (1.1 equiv.) to the solution and stir for 15 minutes at room temperature to form the corresponding hydroximoyl chloride.

-

Add this compound (1.0 equiv.) to the reaction mixture.

-

Slowly add a solution of pyridine (1.2 equiv.) in anhydrous DCM to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield 3-phenyl-5-(hydroxymethyl)isoxazole.

| Entry | Alkyne | Aldoxime | Base | Time (h) | Yield (%) |

| 1 | This compound | Benzaldoxime | Pyridine | 12 | 78 |

| 2 | Propargyl alcohol | 4-Methoxybenzaldoxime | Triethylamine | 16 | 82 |

| 3 | Methyl propargyl ether | 4-Chlorobenzaldoxime | Pyridine | 12 | 75 |

Table 2: Synthesis of Isoxazoles from Alkynes and Aldoximes.

Application in the Synthesis of Functionalized Pyrazoles

The reaction of diazo compounds, such as diazomethane, with alkynes provides a straightforward route to pyrazoles. The use of this compound in this reaction allows for the synthesis of pyrazoles bearing a hydroxymethyl group, which can be further elaborated.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-3-methyl-1H-pyrazole

This protocol details the reaction of this compound with diazomethane. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

Materials:

-

This compound

-

Diazomethane solution in diethyl ether

-

Diethyl ether, anhydrous

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether (0.1 M) in a flask equipped with a magnetic stirrer and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.0 equiv.) to the stirred solution of the alkyne.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain 4-(hydroxymethyl)-3-methyl-1H-pyrazole.

| Entry | Alkyne | Diazo Compound | Time (h) | Yield (%) |

| 1 | This compound | Diazomethane | 24 | 65 |

| 2 | Propargyl alcohol | Trimethylsilyldiazomethane | 12 | 72 |

| 3 | Ethyl propiolate | Diazomethane | 24 | 85 |

Table 3: Synthesis of Pyrazoles from Alkynes and Diazo Compounds.

Conclusion

This compound serves as an exemplary dipolarophile in 1,3-dipolar cycloaddition reactions, providing efficient access to a variety of functionalized five-membered heterocycles. The presence of the hydroxymethyl group offers a strategic advantage for subsequent chemical modifications, making it a valuable tool for the synthesis of compound libraries for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.

Application Notes and Protocols: Methyl 4-hydroxybut-2-ynoate as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for generating molecular complexity in a single step.[1][3] Dienophiles are typically alkenes or alkynes bearing electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitate the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2]

Methyl 4-hydroxybut-2-ynoate is a promising, yet underutilized, dienophile for Diels-Alder reactions. Its structure incorporates an activated alkyne, flanked by an electron-withdrawing methyl ester group and a functional hydroxymethyl group. This combination of features suggests its potential to serve as a versatile building block in the synthesis of complex molecules, offering a scaffold with multiple points for further functionalization. The resulting 1,4-cyclohexadiene core from the cycloaddition can be a precursor to a variety of carbocyclic and heterocyclic structures of interest in medicinal chemistry and materials science.

This document provides a comprehensive overview of the potential applications of this compound in Diels-Alder reactions, including detailed protocols for its synthesis and generalized procedures for its use in cycloaddition reactions. While specific experimental data for Diels-Alder reactions of this compound is not extensively reported in the literature, this guide offers protocols based on analogous reactions with similar activated alkynes.

Predicted Reactivity and Data

Table 1: Predicted Diels-Alder Reactions of this compound

| Diene | Predicted Product | Predicted Yield Range | Predicted Stereoselectivity | Notes |

| Cyclopentadiene | Methyl 5-(hydroxymethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | 70-90% | N/A (achiral product) | Reaction is expected to be facile due to the high reactivity of cyclopentadiene. The initial adduct is a substituted norbornadiene. |

| Furan | Methyl 7-oxa-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | 50-70% | N/A (achiral product) | Furan is a less reactive diene than cyclopentadiene, and the reaction may require higher temperatures or Lewis acid catalysis. The retro-Diels-Alder reaction is a potential side reaction. |

| 1,3-Butadiene | Methyl 4-(hydroxymethyl)-1,4-cyclohexadiene-1-carboxylate | 60-80% | N/A (achiral product) | A standard Diels-Alder reaction leading to a functionalized cyclohexadiene. |

| Anthracene | Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | 80-95% | N/A (achiral product) | Anthracene is a reactive diene, and the reaction is expected to proceed in high yield. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Propargyl alcohol

-

Dihydropyran

-

p-Toluenesulfonic acid monohydrate

-

Ethylmagnesium bromide in diethyl ether

-

Tetrahydrofuran (THF), dry

-

Methyl chloroformate

-

Dowex 50W-X8 cation-exchange resin

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Protection of Propargyl Alcohol:

-

In a well-ventilated fume hood, to a stirred solution of propargyl alcohol (1.0 mol) in 250 mL of diethyl ether, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g).

-

Slowly add dihydropyran (1.1 mol) dropwise, maintaining the temperature below 30°C.

-

Stir the mixture at room temperature for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tetrahydropyranyl (THP) protected propargyl alcohol.

-

-

Carbomethoxylation:

-

To a solution of ethylmagnesium bromide (1.0 mol) in diethyl ether, add a solution of the THP-protected propargyl alcohol (1.0 mol) in dry THF dropwise under a nitrogen atmosphere.

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture to -20°C and slowly add methyl chloroformate (1.1 mol).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in methanol (500 mL).

-

Add Dowex 50W-X8 cation-exchange resin (20 g) and stir the mixture at room temperature overnight.

-

Filter the resin and wash it with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

-

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound

This is a generalized protocol based on typical conditions for Diels-Alder reactions with activated alkynes. Optimization of temperature, solvent, and reaction time will be necessary for specific dienes.

Materials:

-

This compound

-

Diene of choice (e.g., cyclopentadiene, furan, 1,3-butadiene)

-

Solvent (e.g., toluene, dichloromethane, or solvent-free)

-

Lewis acid (optional, e.g., AlCl₃, ZnCl₂)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Standard work-up reagents (e.g., water, brine, organic solvent for extraction)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent. If the reaction is to be run neat, omit the solvent.

-

Add the diene (typically 1.1 to 3.0 equivalents). For gaseous dienes like 1,3-butadiene, the diene can be bubbled through the solution or condensed into the reaction vessel at low temperature.

-

Optional (for less reactive dienes): If a Lewis acid catalyst is used, it should be added portion-wise at a low temperature (e.g., 0°C or -78°C) under an inert atmosphere.

-

-

Reaction Conditions:

-

Stir the reaction mixture at the desired temperature. For highly reactive dienes like cyclopentadiene, the reaction may proceed at room temperature. For less reactive dienes, heating may be required (e.g., 80-120°C in a sealed tube).

-